molecular formula C11H12N2O2 B13549305 Methyl 2-[(4-cyanophenyl)amino]propanoate

Methyl 2-[(4-cyanophenyl)amino]propanoate

Cat. No.: B13549305
M. Wt: 204.22 g/mol
InChI Key: IGHKAKINXSIIIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-cyanophenyl)amino]propanoate typically involves the reaction of 4-cyanophenylamine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-cyanophenyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(4-cyanoanilino)propanoate

InChI

InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-10-5-3-9(7-12)4-6-10/h3-6,8,13H,1-2H3

InChI Key

IGHKAKINXSIIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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